Minimizing off-target effects of DSP-1053 in cellular assays

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Technical Support Center: DSP-1053 Cellular Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of **DSP-1053** in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target activities of DSP-1053?

A1: **DSP-1053** is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1][2][3][4] It binds to human SERT with a Ki of 1.02 nM and inhibits serotonin uptake with an IC50 of 2.74 nM.[1][2] Its binding affinity (Ki) for the human 5-HT1A receptor is 5.05 nM, with an intrinsic activity of 70.0%.[1][2]

Q2: What are the known off-target effects of **DSP-1053**?

A2: The primary known off-target interaction of **DSP-1053** is with the histamine H1 receptor, with a Ki value of 7.46 nM.[1] In a screening against 28 other receptors, its binding affinity was weak (Ki > 100 nmol/L).[1]

Q3: How can I minimize the off-target effects of **DSP-1053** in my experiments?



A3: To minimize off-target effects, it is recommended to:

- Use the lowest effective concentration: Determine the optimal concentration of DSP-1053
 that elicits the desired on-target effect with minimal off-target engagement by performing a
 dose-response curve.
- Use appropriate controls: Include a negative control (vehicle) and a positive control (a known selective SERT inhibitor or 5-HT1A agonist). To investigate the histamine H1 receptor offtarget effect, consider using a selective H1 antagonist as a control.
- Use cell lines with well-characterized receptor expression: Whenever possible, use cell lines
 that endogenously express SERT and/or 5-HT1A receptors at levels relevant to your
 research question. Overexpression systems can sometimes exacerbate off-target effects.
- Confirm on-target engagement: Use orthogonal assays to confirm that the observed phenotype is due to the intended on-target activity. For example, use a structurally unrelated SERT inhibitor to see if it recapitulates the effects of **DSP-1053**.

Q4: Should I be concerned about the metabolism of **DSP-1053** in my cellular assays?

A4: **DSP-1053** was developed to have low metabolism by the cytochrome P450 enzyme CYP2D6.[5] For most in vitro cellular assays, especially those of shorter duration, drug metabolism is unlikely to be a significant factor. However, for long-term culture experiments, it is a factor to consider.

Data Summary

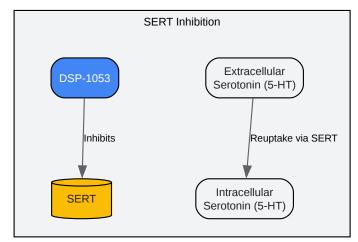
Table 1: In Vitro Binding Affinities and Potencies of DSP-1053

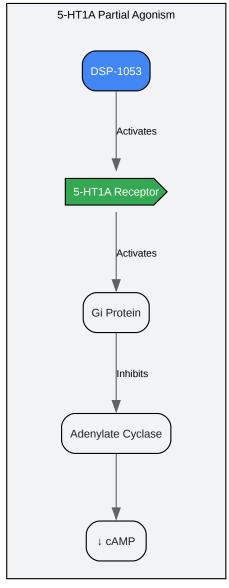


Target	Species	Assay Type	Value
Serotonin Transporter (SERT)	Human	[3H]citalopram binding	Ki = 1.02 ± 0.06 nM[1]
Serotonin Transporter (SERT)	Rat	[3H]citalopram binding	$Ki = 0.489 \pm 0.039$ nM[1]
Serotonin Transporter (SERT)	Human	[3H]5-HT uptake	$IC50 = 2.47 \pm 0.41$ nM[1]
5-HT1A Receptor	Human	[3H]8-OH-DPAT binding	Ki = 5.05 ± 1.07 nM[1]
5-HT1A Receptor	Rat	[3H]8-OH-DPAT binding	Ki = 5.09 ± 1.03 nM[1]
5-HT1A Receptor	Human	GTPyS binding	EC50 = 98.0 ± 34.9 nM[1]
Histamine H1 Receptor	-	Radioligand binding	Ki = 7.46 ± 1.37 nM[1]

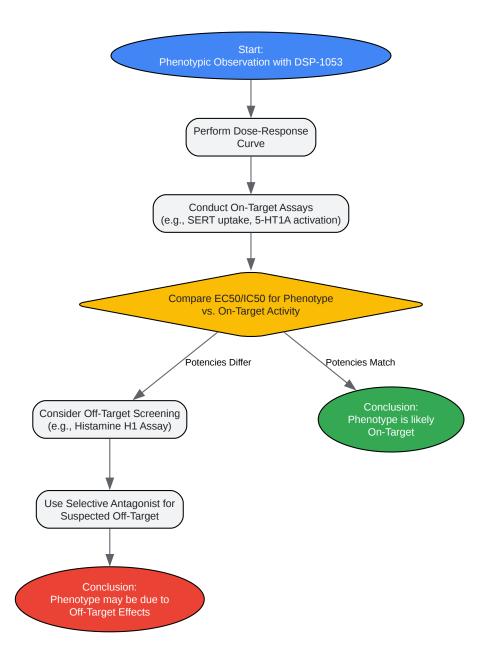
Signaling Pathways and Experimental Workflows



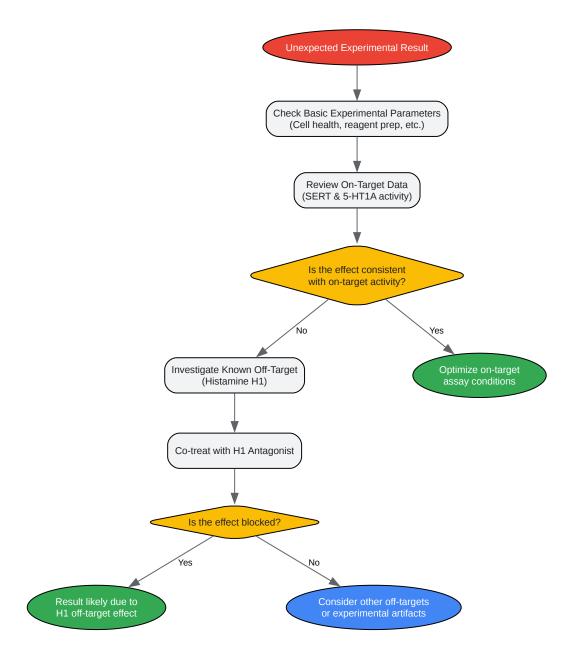












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References

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